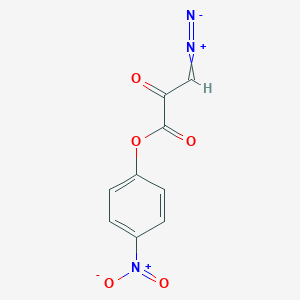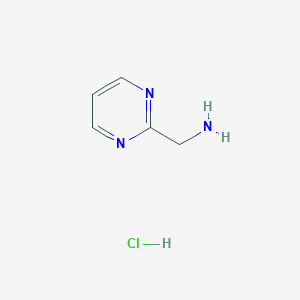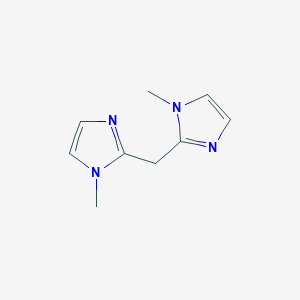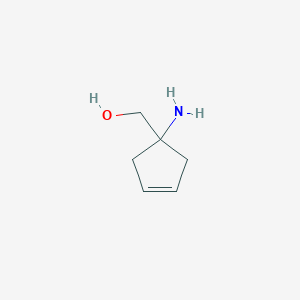![molecular formula C17H20O B050261 [1,1'-Biphenyl]-4-pentanol CAS No. 120756-57-2](/img/structure/B50261.png)
[1,1'-Biphenyl]-4-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound is commonly referred to as BINAPOL and is widely used in the synthesis of chiral compounds.
Scientific Research Applications
[1,1'-Biphenyl]-4-pentanol has found significant applications in various fields of science. It is widely used as a chiral ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. BINAPOL has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a chiral auxiliary in the synthesis of complex molecules. Apart from its applications in organic synthesis, BINAPOL has also been used as a chiral selector in chromatography and as a chiral dopant in liquid crystals.
Mechanism of Action
The mechanism of action of [1,1'-Biphenyl]-4-pentanol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex then reacts with a substrate to give a chiral product. The chiral ligand plays a crucial role in determining the stereochemistry of the product. BINAPOL has a unique structure that allows it to form stable complexes with metal catalysts, making it an excellent chiral ligand.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [1,1'-Biphenyl]-4-pentanol. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been used in various lab experiments without any adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
The use of [1,1'-Biphenyl]-4-pentanol as a chiral ligand in asymmetric catalysis has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. BINAPOL has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. However, it also has limitations. The synthesis of BINAPOL requires the use of toxic and expensive catalysts, which can limit its scalability. Additionally, the separation of the diastereomers can be challenging and time-consuming.
Future Directions
There are several future directions for the research and application of [1,1'-Biphenyl]-4-pentanol. One area of research is the development of new and more efficient catalysts for its synthesis. Another direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, the use of BINAPOL in biocatalysis and enzymatic reactions is an area of growing interest. Further studies are needed to explore the potential of this compound fully.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has found significant applications in asymmetric catalysis. Its unique structure and properties make it an excellent chiral ligand for the synthesis of chiral compounds. The synthesis method for BINAPOL is relatively straightforward, and it has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. While there are limitations to its use, such as the use of toxic and expensive catalysts, the potential applications of [1,1'-Biphenyl]-4-pentanol in various fields of science make it an exciting compound for future research.
properties
CAS RN |
120756-57-2 |
|---|---|
Product Name |
[1,1'-Biphenyl]-4-pentanol |
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
InChI Key |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
synonyms |
5-(4-BIPHENYLYL)PENTANOL |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)





![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)